molecular formula C25H41NO2Sn B12546183 1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester CAS No. 145546-31-2

1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester

Cat. No.: B12546183
CAS No.: 145546-31-2
M. Wt: 506.3 g/mol
InChI Key: JEISMGQGKKUJID-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C25H41NO2Sn. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester typically involves the reaction of 1H-Indole-1-carboxylic acid with tributylstannyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF). The product is then purified through standard techniques such as column chromatography .

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester exerts its effects is primarily through its reactivity in chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester include other stannylated indole derivatives and esters. These compounds share similar reactivity and applications but may differ in their specific substituents and reaction conditions. Examples of similar compounds include:

These compounds highlight the versatility and utility of indole derivatives in various chemical and biological applications.

Properties

CAS No.

145546-31-2

Molecular Formula

C25H41NO2Sn

Molecular Weight

506.3 g/mol

IUPAC Name

tert-butyl 2-tributylstannylindole-1-carboxylate

InChI

InChI=1S/C13H14NO2.3C4H9.Sn/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14;3*1-3-4-2;/h4-8H,1-3H3;3*1,3-4H2,2H3;

InChI Key

JEISMGQGKKUJID-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C

Origin of Product

United States

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